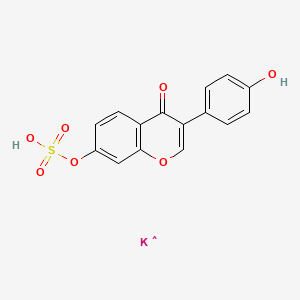

Daidzein 7-Sulfate Potassium Salt

Description

Natural Occurrence and Classification within Isoflavones

Daidzein (B1669772) is a naturally occurring isoflavone (B191592), a class of flavonoid compounds, predominantly found in leguminous plants such as soybeans and other soy-based food products. wikipedia.orgnih.govnih.gov Structurally, it is known as 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one. nih.gov Isoflavones, including daidzein, are secondary metabolites produced by plants through the phenylpropanoid pathway. wikipedia.org These compounds are recognized as phytoestrogens due to their structural similarity to the mammalian estrogen, 17β-estradiol, which allows them to bind to estrogen receptors. mdpi.combcerp.org

In its natural state within plants, daidzein often exists as a glycoside conjugate, primarily daidzin, where it is bound to a sugar molecule. nih.govbcerp.org Other forms include acetylglycosides and the aglycone (unconjugated) form. nih.gov The isoflavone content in soybeans is variable, but daidzein generally constitutes a significant portion alongside genistein (B1671435) and glycitein. wikipedia.org

Table 1: Classification and Key Details of Daidzein

| Feature | Description |

|---|---|

| Chemical Name | 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |

| Compound Class | Isoflavone, Phytoestrogen |

| Primary Natural Sources | Soybeans, Mung beans, other legumes |

| Common Dietary Forms | Daidzin (glycoside), Aglycone |

Role of Daidzein Conjugates as Key Metabolites in Biological Systems

Upon ingestion, daidzein undergoes extensive metabolism, primarily in the intestine and liver. nih.gov The glycoside form, daidzin, is first hydrolyzed by intestinal β-glucosidases to release the aglycone, daidzein. nih.gov This aglycone is then absorbed or further metabolized by the gut microbiota into various metabolites, including dihydrodaidzein (B191008), equol (B1671563), and O-desmethylangolensin (O-DMA). nih.govnih.gov

Once absorbed, daidzein and its metabolites are subject to Phase II metabolism, which involves conjugation with glucuronic acid or sulfate (B86663). frontiersin.orgnih.gov This process results in the formation of glucuronide and sulfate conjugates, which are the primary forms of daidzein found circulating in the plasma. nih.govnih.gov The conjugation increases the water solubility of the compounds, facilitating their distribution and eventual excretion. nih.gov The relative amounts of different conjugates can vary, with studies showing that daidzein is predominantly found as glucuronide and sulfate conjugates in human plasma. nih.govnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H10KO7S |

|---|---|

Molecular Weight |

373.4 g/mol |

InChI |

InChI=1S/C15H10O7S.K/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17;/h1-8,16H,(H,18,19,20); |

InChI Key |

KFWINVRUHICRGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O.[K] |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis Methodologies for Daidzein 7 Sulfate Potassium Salt

Endogenous Formation of Daidzein (B1669772) Sulfate (B86663) Conjugates in Biological Systems

The journey of daidzein in the body involves extensive metabolic processes, primarily Phase II metabolism, which transforms it into more water-soluble conjugates for easier excretion. This biotransformation is key to its biological footprint.

Role of Phase II Metabolism in Mammalian Systems

Upon ingestion, daidzein undergoes significant Phase II metabolism, a process that involves the attachment of small, polar molecules to the daidzein structure. This conjugation, occurring mainly in the liver and intestines, increases the water solubility of the compound, facilitating its elimination from the body. nih.govnih.gov The primary enzymes involved in this process are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

The extent and type of conjugation can vary significantly between species and even between sexes. For instance, in humans, the major metabolites of daidzein found in plasma are often sulfo-glucuronides. nih.govresearchgate.net In contrast, mice tend to have a higher proportion of monosulfates and monoglucuronides. nih.gov Male rats predominantly form disulfates and 7-sulfo-4'-glucuronides, while female rats show a high concentration of 7-glucuronides. nih.govresearchgate.net The aglycone form of daidzein, the unconjugated molecule, is generally found in low concentrations in humans and rats, but is comparatively higher in mice. nih.govresearchgate.net

This metabolic transformation is not merely a detoxification pathway; it can also modulate the biological activity of daidzein. nih.gov The resulting sulfate and glucuronide conjugates may possess different estrogenic and other biological properties compared to the parent compound. nih.gov

In Vivo Enzymatic Conjugation Pathways: Glucuronidation and Sulfation Dynamics

The two principal enzymatic conjugation pathways for daidzein are glucuronidation and sulfation. researchgate.net Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to daidzein, a reaction catalyzed by UGTs. Sulfation, on the other hand, is the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to daidzein, mediated by SULTs.

These two pathways are often in competition. The relative prominence of glucuronidation versus sulfation can depend on the concentration of daidzein. At lower concentrations, sulfation appears to be the predominant metabolic route, while at higher concentrations, glucuronide conjugation becomes the main process. frontiersin.org

The specific site of conjugation on the daidzein molecule is also a critical factor. Daidzein has two hydroxyl groups, at the 7 and 4' positions, where conjugation can occur. This leads to the formation of various metabolites, including daidzein-7-sulfate, daidzein-4'-sulfate, and daidzein-7-glucuronide. The formation of mixed conjugates, such as daidzein-7-sulfate-4'-glucuronide, has also been observed, particularly in humans. nih.govresearchgate.netresearchgate.netlgcstandards.comlgcstandards.com

Academic Chemical Synthetic Approaches for Daidzein Sulfate Derivatives

To facilitate research into the biological effects of daidzein metabolites, reliable methods for their chemical synthesis are essential. These synthetic approaches allow for the production of pure standards for analytical studies and for investigating the specific activities of individual conjugates.

Development of Methods for Sulfate and Sulfoglucuronide Conjugates

The chemical synthesis of daidzein sulfates and sulfoglucuronides presents challenges due to the need for regioselective sulfation at either the 7- or 4'-hydroxyl group. Early synthetic strategies focused on developing protecting group methodologies to control the position of sulfation, enabling the targeted synthesis of daidzein 7-sulfate, daidzein 4'-sulfate, and daidzein 4',7-disulfate. uea.ac.uk The synthesis of more complex metabolites like daidzein-7-glucuronide-4'-sulfate has also been achieved. researchgate.net These synthetic compounds are invaluable for identifying and quantifying metabolites in biological samples.

Utilization of Pyridine Sulphur Trioxide Complex in Isoflavone (B191592) Sulfation

A common and effective reagent for the sulfation of isoflavones like daidzein is the pyridine-sulfur trioxide complex (Py·SO3). nih.govwikipedia.orglifechempharma.comchemicalbook.comsigmaaldrich.com This complex is a mild and selective sulfonating agent that can be used to introduce a sulfate group onto the hydroxyl functions of the isoflavone scaffold. nih.gov The reaction is typically carried out in an appropriate solvent, and the use of protecting groups is often necessary to direct the sulfation to the desired position. nih.gov The pyridine-sulfur trioxide complex offers a reliable method for preparing daidzein sulfate derivatives for research purposes. nih.gov

Preparation of Deuterated Sulfate Analogs for Research Applications

For quantitative analytical studies, such as those using mass spectrometry, stable isotope-labeled internal standards are crucial for accuracy and precision. To this end, methods for the synthesis of deuterated analogs of daidzein and its metabolites have been developed. For example, the synthesis of multiply ¹³C-labeled daidzein has been reported for use as an internal standard in LC-MS and GC-MS analysis. st-andrews.ac.uk While the specific synthesis of deuterated daidzein 7-sulfate is not detailed in the provided context, the established methods for synthesizing labeled daidzein provide a foundation for producing its deuterated sulfate conjugates, which are essential tools for pharmacokinetic and metabolic research.

Synthesis of 7-O-Substituted Daidzein Derivatives and Their Salts

The strategic modification of the daidzein molecule at the 7-position hydroxyl group has been a significant area of research, aiming to enhance its physicochemical properties and biological activities. The synthesis of 7-O-substituted daidzein derivatives, including the potassium salt of daidzein 7-sulfate, involves sophisticated chemical strategies to achieve regioselectivity and desirable yields.

The synthesis of daidzein sulfates, which are known metabolites of daidzein in humans, requires a careful approach to ensure sulfation occurs at the correct hydroxyl group. The first successful syntheses of daidzein 7-sulfate, along with daidzein 4'-sulfate and daidzein 4',7-disulfate, were accomplished through a key protecting group strategy. uea.ac.uk This method allows for regiospecific sulfation, a critical step in obtaining the desired isomer. uea.ac.uk

Another significant advancement in the synthesis of 7-O-substituted daidzein derivatives involves the use of the Suzuki cross-coupling reaction. A novel protocol has been developed for the synthesis of daidzein derivatives that feature linkers at the 7-position with carboxy and amino functionalities. researchgate.net This method is noted for its high yields and the lack of a need for chromatographic purification, making it an advantageous approach for further modifications. researchgate.net

Furthermore, the introduction of various substituents at the 7-O-position has been explored to modulate the bioactivity of daidzein. For instance, a series of daidzein analogues with different alkyl substitutions on the 7-hydroxyl group have been synthesized. nih.gov The nature of these substitutions, from short-chain alkyl groups to bulkier cycloalkyl groups, has been shown to influence the resulting compound's properties. nih.gov

In addition to alkyl and functionalized linkers, glycosylated derivatives of daidzein have also been synthesized. Bioconversion methods, utilizing enzymes such as β-glucosidase, have been employed to produce daidzein 7-β-galactoside, a novel compound, alongside its 4'-β-galactoside isomer. nih.gov Cell cultures of Nicotiana tabacum have also been used to transform daidzein into its 7-β-glucoside and 7-β-gentiobioside. nih.gov

The synthesis of novel daidzein sulfonate derivatives has also been reported, with the goal of improving properties such as water and fat solubility. researchgate.netfrontiersin.org These efforts have led to the creation of compounds with potentially enhanced pharmaceutical characteristics. researchgate.net

A variety of 7-O-substituted daidzein derivatives have been synthesized, as detailed in the table below.

Table 1: Examples of Synthesized 7-O-Substituted Daidzein Derivatives

| Compound Name | Substituting Group at 7-O-position | Synthesis Method | Reference |

|---|---|---|---|

| Daidzein 7-sulfate | Sulfate | Regiospecific sulfation using a protecting group strategy | uea.ac.uk |

| Daidzein 7-β-galactoside | β-galactoside | Enzymatic synthesis using β-glucosidase | nih.gov |

| Daidzein 7-β-glucoside | β-glucoside | Bioconversion using Nicotiana tabacum cell cultures | nih.gov |

| 7-O-methyl-daidzein | Methyl | Alkylation | nih.gov |

| 7-O-ethyl-daidzein | Ethyl | Alkylation | nih.gov |

| 7-O-(n-propyl)-daidzein | n-propyl | Alkylation | nih.gov |

| 7-O-substituted daidzein with carboxy and amino linkers | Linkers with carboxy and amino functions | Suzuki cross-coupling | researchgate.net |

The research into the synthesis of these derivatives is ongoing, with a focus on developing efficient and selective methods to produce compounds with tailored properties for various scientific applications.

Metabolic Fate and Biotransformation Pathways of Daidzein 7 Sulfate Potassium Salt

In Vivo Disposition and Distribution of Daidzein (B1669772) Sulfates in Preclinical Models

Following administration, daidzein and its derivatives are distributed throughout the body, with distinct patterns of accumulation in various tissues. Preclinical studies in animal models, such as mice and rats, have been instrumental in elucidating these pathways.

Systemic Circulation and Tissue Accumulation in Non-Human Organisms (e.g., mice, rats)

In mice, after intravenous injection of daidzein and its sulfonate derivatives, trace amounts of the original compounds are detected in the plasma. frontiersin.org The primary forms found in circulation and excreted in urine are sulfate (B86663) and glucuronide conjugates. frontiersin.orgnih.gov Studies have shown that daidzein sulfates can be found in various organs, including the liver and kidneys, but are notably absent from the heart. frontiersin.org Specifically, daidzein monosulfates have been identified in the plasma and most organs, indicating widespread distribution. frontiersin.org In rats, sulfated conjugates of daidzein are prominent in the plasma, with concentrations of daidzein sulfates being higher than those of genistein (B1671435) sulfates. researchgate.net

The following table summarizes the observed distribution of daidzein and its metabolites in preclinical models.

| Organism | Compound Administered | Detected Metabolites | Tissue Distribution | Source |

| Mice | Daidzein, Daidzein Sulfonates | Daidzein, Daidzein Monosulfates, Daidzein Glucuronides | Plasma, Liver, Kidney, Brain (not in Heart) | frontiersin.org |

| Rats | Daidzein | Daidzein Sulfates, Daidzein Glucuronides | Plasma | researchgate.net |

Blood-Brain Barrier Permeability of Monosulfate Metabolites

A significant finding from preclinical research is the ability of certain daidzein metabolites to cross the blood-brain barrier (BBB). The presence of daidzein monosulfates in the brain tissue of mice following administration suggests that these sulfated forms can indeed permeate this highly selective barrier. frontiersin.org This is noteworthy because the BBB typically restricts the passage of many compounds from the bloodstream into the central nervous system. nih.gov The ability of daidzein monosulfates to enter the brain implies they may have direct effects on neural tissues. frontiersin.org In contrast, another major metabolite of daidzein, equol (B1671563), has also been shown to be permeable to the blood-brain barrier. nih.gov

Enzymatic Hydrolysis and Deconjugation of Daidzein Sulfates

The biological activity of daidzein is significantly influenced by its metabolic state. The sulfated conjugates are generally considered less active than the parent aglycone. Therefore, the enzymatic processes that remove the sulfate group are critical for "activating" the compound at target tissues.

Role of Intracellular Hydrolases in Metabolite Activation

The conversion of daidzein sulfates back to the active daidzein aglycone is facilitated by intracellular hydrolases, specifically sulfatases. psu.edu This deconjugation process can occur within target tissues, releasing the biologically active form of daidzein where it can exert its effects. nih.gov For instance, the hydrolysis of daidzein sulfoconjugates is considered a potential mechanism for regulating the bioactivity of daidzein at the tissue level. psu.edu This enzymatic release is a key step, as the sulfate conjugates themselves may have limited biological activity. nih.gov

Competitive Nature of Sulfate and Glucuronide Conjugation in Metabolism

Daidzein undergoes both sulfation and glucuronidation, two major phase II metabolic pathways. These two processes are competitive. researchgate.net In humans, after consumption of soy, daidzein is primarily excreted as glucuronide and sulfate conjugates. nih.gov Studies in rats have shown that both glucuronides and sulfates of daidzein are formed, with their relative amounts being influenced by factors such as feeding status. researchgate.net Generally, glucuronidation is the more dominant pathway for isoflavone (B191592) metabolism, accounting for a larger percentage of the metabolites found in urine compared to sulfation. researchgate.net However, the balance between sulfation and glucuronidation can also be influenced by the concentration of the substrate. researchgate.net

Microbial Metabolism of Daidzein and its Precursors Influencing Sulfate Formation

The gut microbiota plays a pivotal role in the initial metabolism of dietary daidzein, which in turn influences the subsequent formation of sulfate conjugates. The composition of an individual's gut bacteria can lead to different metabolic outcomes. mdpi.comnih.gov

The intestinal microflora can metabolize daidzein into various other compounds, such as equol and O-desmethylangolensin (O-DMA). nih.govmdpi.com This initial biotransformation by gut bacteria precedes the absorption and subsequent phase II conjugation, including sulfation, that occurs in the liver and intestinal wall. nih.govnih.gov The specific metabolites produced by the gut microbiota can vary significantly between individuals, leading to different profiles of circulating and excreted isoflavone metabolites. mdpi.comnih.gov For instance, only about 30-50% of the human population can produce equol from daidzein. nih.gov This inter-individual variability in gut microbial metabolism ultimately affects the types and quantities of daidzein conjugates, including sulfates, that are formed and circulate in the body. researchgate.net

Gut Microbiota Contributions to Isoflavone Biotransformation Pathways

The intestinal microflora plays a pivotal role in the metabolism of isoflavones like daidzein. nih.gov Bacteria residing in both the small and large intestines are involved in this process. nih.gov These microorganisms produce enzymes, such as β-glucosidases, which are capable of hydrolyzing isoflavone glycosides (like daidzin) into their aglycone forms, such as daidzein. nih.govnih.gov This deglycosylation is a critical step for the absorption and subsequent metabolism of isoflavones. nih.gov

The composition of an individual's gut microbiota significantly influences the metabolic fate of daidzein, leading to different metabolite profiles. mdpi.com This variation has led to the classification of individuals into different "metabotypes," such as "equol-producers" and "O-desmethylangolensin (O-DMA)-producers". mdpi.com The production of these specific metabolites is dependent on the presence of particular bacterial species within the gut. nih.govnih.gov For instance, bacteria from the families Clostridiaceae, Eubacteriaceae, Eggerthellaceae, and Coriobacteriaceae are known to be involved in isoflavone degradation. mdpi.comnih.gov

The transformation of daidzein by gut bacteria involves a series of reactions including reduction, demethylation, hydroxylation, and C-ring cleavage. researchgate.net

Formation of Key Metabolites (e.g., Equol, Dihydrodaidzein (B191008), O-Desmethylangolensin)

The biotransformation of daidzein by gut microbiota leads to the formation of several key metabolites, with equol, dihydrodaidzein (DHD), and O-desmethylangolensin (O-DMA) being the most significant. nih.govnih.govresearchgate.net

Dihydrodaidzein (DHD): Daidzein is first reduced by gut bacteria to form dihydrodaidzein. nih.govresearchgate.netnih.gov This conversion is a necessary intermediate step for the production of both equol and O-DMA. nih.gov Several bacterial strains can convert daidzein to DHD. nih.gov

Equol: Equol is a metabolite of daidzein that has garnered significant attention due to its higher estrogenic activity compared to its precursor. nih.gov The production of equol from daidzein is carried out by specific intestinal bacteria in a multi-step enzymatic process. nih.govmdpi.com The conversion involves daidzein reductase, dihydrodaidzein reductase, and tetrahydrodaidzein reductase. mdpi.com Not all individuals possess the necessary gut bacteria to produce equol, leading to the classification of "equol producers" (approximately 30-60% of the population) and "non-producers". nih.govnutritionfacts.org The naturally produced form is S-(-)-equol. nih.gov

O-Desmethylangolensin (O-DMA): In individuals who are not equol producers, daidzein is often metabolized to O-desmethylangolensin (O-DMA). nih.gov This process involves the cleavage of the C-ring of dihydrodaidzein. nih.govnih.gov Like equol, the production of O-DMA is dependent on the presence of specific intestinal bacteria. nih.gov The primary enantiomeric form of O-DMA produced in humans is R(-)-O-desmethylangolensin. nih.gov

The table below summarizes the key metabolites of daidzein and the microbial transformations involved.

| Precursor | Metabolite | Key Transformation | Microbial Involvement |

| Daidzin | Daidzein | Hydrolysis (Deglycosylation) | Intestinal β-glucosidases nih.govnih.gov |

| Daidzein | Dihydrodaidzein (DHD) | Reduction | Gut microbiota nih.govresearchgate.netnih.gov |

| Dihydrodaidzein | Equol | Reduction | Specific gut bacteria (e.g., Eggerthella sp.) nih.govnih.govnih.gov |

| Dihydrodaidzein | O-Desmethylangolensin (O-DMA) | C-ring cleavage | Specific gut bacteria (e.g., Eubacterium ramulus) nih.govnih.gov |

Oxidative Metabolism of Daidzein by Cytochrome P450 Enzymes

In addition to metabolism by gut microbiota, daidzein also undergoes oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, primarily in the liver. nih.gov This process, which requires NADPH, results in the formation of more polar, hydroxylated metabolites. nih.govresearchgate.net

Studies using human liver microsomes and recombinant CYP isoforms have identified several CYPs involved in daidzein metabolism. nih.gov

CYP1A2: This enzyme is considered the major contributor to the hepatic metabolism of daidzein. nih.gov

CYP1A1 and CYP1B1: These extra-hepatic CYPs, which are expressed in tissues such as the breast and prostate, are also active in metabolizing daidzein. nih.gov

CYP105D7: A specific P450 enzyme, 3'-daidzein hydroxylase (CYP105D7), has been identified as being responsible for the hydroxylation of daidzein at the 3'-position. nih.gov

The oxidative metabolism of daidzein can lead to the formation of metabolites such as 6,7,4'-trihydroxyisoflavone (B192597) and 7,3',4'-trihydroxyisoflavone. nih.gov This CYP-mediated metabolism can be an activation pathway, potentially enhancing the biological effects of daidzein. nih.gov

The table below details the key cytochrome P450 enzymes involved in daidzein metabolism and their products.

| Enzyme | Location | Metabolite(s) |

| CYP1A2 | Liver (major) | Hydroxylated daidzein metabolites nih.gov |

| CYP1A1 | Extra-hepatic tissues (e.g., breast, prostate) | Hydroxylated daidzein metabolites nih.gov |

| CYP1B1 | Extra-hepatic tissues (e.g., breast, prostate) | Hydroxylated daidzein metabolites nih.gov |

| CYP105D7 | (Bacterial) | 3'-hydroxydaidzein nih.gov |

Mechanistic Investigations of Biological Activity of Daidzein 7 Sulfate Potassium Salt in Vitro and Preclinical Models

Modulation of Estrogen Receptor Signaling by Daidzein (B1669772) and its Metabolites

Daidzein and its metabolites, including Daidzein 7-Sulfate Potassium Salt, are known as phytoestrogens due to their structural similarity to 17β-estradiol, which allows them to interact with estrogen receptors (ERs). mdpi.commdpi.com This interaction is central to their biological effects, which can be either estrogen-like (agonistic) or anti-estrogenic (antagonistic) depending on the specific cellular environment and the relative expression of ER subtypes. mdpi.commdpi.com

Differential Binding Affinity to Estrogen Receptor Subtypes (ERα and ERβ)

Daidzein and its metabolites exhibit a notable preference for binding to estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). mdpi.comnih.gov While daidzein itself has a binding affinity for ERs that is approximately 1,000-fold weaker than that of 17β-estradiol, it still demonstrates a several-fold higher affinity for ERβ. mdpi.com This preferential binding to ERβ is a key characteristic that distinguishes phytoestrogens from endogenous estrogens and contributes to their unique biological activities. nih.gov

Studies have shown that genistein (B1671435), another major soy isoflavone (B191592), has a 20- to 30-fold higher binding affinity for ERβ than for ERα, whereas daidzein displays a more modest fivefold increased affinity for ERβ. nih.gov The metabolism of daidzein can further influence this binding preference. For instance, the gut microbial metabolite S-equol, derived from daidzein, shows a 50- to 70-fold increase in affinity for both ERs compared to its parent compound, while still maintaining a significant preference for ERβ. nih.gov

Computational docking analyses have provided further insights into these interactions. The binding free energy of daidzein has been calculated to be -9.30 kcal/mol for ERα and -8.30 kcal/mol for ERβ, indicating a strong interaction with both receptor subtypes. nih.gov

Table 1: Binding Affinity of Daidzein and its Metabolites for Estrogen Receptors

| Compound | ERα Binding Affinity | ERβ Binding Affinity | ERβ/ERα Preference | Reference |

| Daidzein | Lower | Higher | ~5-fold | nih.gov |

| S-Equol | Increased | Markedly Increased | Substantial | nih.gov |

| Genistein | Lower | Higher | 20- to 30-fold | nih.gov |

Estrogenic and Anti-estrogenic Actions in Various Cellular Contexts

The biological effects of daidzein and its metabolites are complex, exhibiting both estrogenic and anti-estrogenic properties. mdpi.commdpi.com This dual activity is often dependent on the concentration of the compound and the specific cellular context, including the presence of endogenous estrogens and the ratio of ERα to ERβ. nih.gov

At low concentrations (less than 20 μM), daidzein can act as an estrogen, promoting the growth and proliferation of breast cancer cells. nih.gov However, at higher concentrations, it can exert anti-estrogenic effects, inhibiting cell growth. nih.gov This biphasic response has been observed in ERα-positive breast cancer cells like MCF-7. nih.gov In contrast, in ERα-negative cells, daidzein typically shows only an anti-proliferative effect. nih.gov

The anti-estrogenic activity of daidzein metabolites is also of significant interest. One study found that among various metabolites, only daidzein-4'-sulfate retained the anti-estrogenic activity of the parent compound, daidzein. mdpi.comnih.gov This metabolite was able to reduce the levels of the anti-apoptotic protein neuroglobin and make breast cancer cells more susceptible to chemotherapeutic agents. mdpi.comnih.gov Conversely, other metabolites, particularly those produced by gut microbiota, showed estrogen-mimicking effects. mdpi.com

Cellular Processes Influenced by Daidzein and its Conjugates

Daidzein and its conjugated forms, such as this compound, exert significant influence over fundamental cellular processes, including cell proliferation and apoptosis. These effects are often mediated through the modulation of key signaling pathways and regulatory proteins.

Regulation of Cell Proliferation and Apoptosis Induction

Daidzein has been shown to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. nih.govspandidos-publications.com This anti-proliferative activity is frequently linked to the induction of apoptosis, or programmed cell death.

A hallmark of apoptosis is the activation of a cascade of enzymes called caspases. Daidzein treatment has been demonstrated to activate key executioner caspases, such as caspase-3 and caspase-7. nih.govwaocp.org In MCF-7 breast cancer cells, daidzein treatment led to a 1.4-fold increase in caspase-3/7 activity. nih.govwaocp.org Similarly, in gastric carcinoma cells, daidzein induced the activation of caspase-3 and caspase-9. nih.gov

The activation of these caspases leads to the cleavage of specific cellular substrates, one of which is poly(ADP-ribose) polymerase (PARP). nih.gov PARP cleavage is a well-established marker of apoptosis. nih.govmdpi.com Studies have consistently shown that daidzein induces the cleavage of PARP in various cancer cell lines, confirming the induction of an apoptotic cascade. nih.govnih.gov This process disrupts DNA repair mechanisms and facilitates cell death. nih.gov

Table 2: Effect of Daidzein on Proapoptotic Markers

| Cell Line | Treatment | Effect on Caspase-3/7 | Effect on PARP Cleavage | Reference |

| MCF-7 (Breast Cancer) | Daidzein (50µM) | 1.4-fold increase in activity | - | nih.govwaocp.org |

| BGC-823 (Gastric Carcinoma) | Daidzein | Activation of cleaved caspase-3 | Upregulation of cleaved PARP | nih.gov |

| HeLa cells (transfected with ERβ) | Daidzein and its metabolites | Activation of caspase-3 cleavage | Activation of PARP cleavage | nih.gov |

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis by controlling mitochondrial membrane permeability. This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, like Bax and Bak. The ratio of these opposing proteins is a key determinant of cell fate.

Research has consistently demonstrated that daidzein alters the expression of Bcl-2 family proteins to favor apoptosis. In MCF-7 breast cancer cells, daidzein treatment led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govwaocp.org This shift in the Bax/Bcl-2 ratio is a crucial step in initiating the mitochondrial apoptotic pathway. nih.gov

Similar findings have been reported in other cancer cell types. In BEL-7402 human hepatoma cells, daidzein downregulated the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bim. nih.govnih.gov In gastric carcinoma cells, daidzein also induced a change in the Bax/Bcl-2 ratio, further supporting its role in triggering the mitochondrial pathway of apoptosis. nih.gov

Table 3: Modulation of Bcl-2 Family Proteins by Daidzein

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism in cancer prevention and therapy. One pathway to trigger apoptosis is through the generation of reactive oxygen species (ROS), which can cause cellular damage and initiate cell death cascades.

Research into the parent compound, daidzein, has demonstrated its capability to induce apoptosis in cancer cells via ROS generation. In human breast cancer cells (MCF-7), daidzein treatment led to a significant increase in ROS levels, indicating that it induces apoptosis through the intrinsic, or mitochondrial, pathway. waocp.orgnih.gov This process was accompanied by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and an activation of caspases 3/7, key executioners of apoptosis. waocp.orgnih.govresearchgate.net Similar effects were observed in human hepatoma BEL-7402 cells, where daidzein increased ROS levels, decreased mitochondrial membrane potential, and ultimately induced apoptosis. nih.gov

Studies on daidzein metabolites suggest a more complex picture. Research on various daidzein-sulfate (B12516872) metabolites revealed they can promote the phosphorylation of p38/mitogen-activated protein kinase (MAPK) and activate a proapoptotic cascade involving the cleavage of caspase-3 in an estrogen receptor-beta (ERβ) dependent manner. nih.gov However, the effects can be specific to the exact sulfate (B86663) conjugate. For instance, in breast cancer cells, Daidzein-4'-sulfate was found to maintain an anti-estrogenic effect that makes cancer cells more susceptible to treatment, whereas Daidzein-7-sulfate exhibited estrogen-mimetic effects, which could potentially oppose apoptosis in certain contexts. mdpi.com

Table 1: Research Findings on ROS Generation and Apoptosis

| Compound Studied | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Daidzein | MCF-7 (Breast Cancer) | Induced apoptosis via mitochondrial pathway with an outburst of ROS; increased Caspase 3/7 activity. | waocp.orgnih.gov |

| Daidzein | BEL-7402 (Hepatoma) | Increased ROS levels, decreased mitochondrial membrane potential, induced apoptosis. | nih.gov |

| Daidzein-sulfate metabolites | Human Cancer Cells (ERβ-transfected) | Promoted p38/MAPK phosphorylation and activated proapoptotic cascade. | nih.gov |

Anti-inflammatory Cascade Modulation

Chronic inflammation is a key driver of many diseases. The modulation of inflammatory pathways is a significant area of research for isoflavones and their metabolites.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) and Enzymes (e.g., COX-2)

The parent compound, daidzein, has been shown to exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, daidzein significantly reduced the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govplos.org It also suppressed the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov In synovial cells stimulated with IL-1β, daidzein markedly inhibited the production of IL-6. nih.gov

While direct evidence for Daidzein 7-Sulfate is limited, a study on novel synthetic daidzein sulfonate derivatives confirmed they possess excellent anti-inflammatory activities. frontiersin.org This suggests that sulfonation may not eliminate the anti-inflammatory potential of the daidzein structure.

Regulation of Peroxisome Proliferator-Activated Receptors (PPARα/γ) and c-Jun N-terminal Kinase (JNK) Signaling Pathways in Inflammatory Responses

PPARs are nuclear receptors that play a crucial role in regulating inflammation, while the JNK pathway is a key signaling cascade involved in inflammatory responses.

Studies on daidzein show that it can regulate pro-inflammatory gene expression by activating both PPAR-α and PPAR-γ. plos.org In co-cultures of adipocytes and macrophages, daidzein's ability to decrease IL-6 expression was blocked by a PPAR-α inhibitor. plos.org Furthermore, daidzein has been found to significantly inhibit the palmitate-induced phosphorylation of JNK, a critical step in the JNK signaling pathway. plos.org These actions suggest daidzein can favorably modulate adipose inflammation. plos.org

Research on synthetic daidzein sulfonate derivatives included a ligand-receptor docking analysis with JNK1. frontiersin.org The results showed that a daidzein sulfonate derivative had a strong binding affinity for JNK1, providing a theoretical basis for its anti-inflammatory mechanism via the JNK signaling pathway. frontiersin.org This finding supports the potential for sulfated forms of daidzein to interact with and modulate key inflammatory signaling pathways.

Table 2: Research Findings on Anti-inflammatory Modulation

| Compound/Derivative | Model System | Pathway/Mediator | Effect | Reference |

|---|---|---|---|---|

| Daidzein | RAW264.7 Macrophages | IL-6, TNF-α, COX-2, iNOS | Inhibition | nih.govplos.orgnih.gov |

| Daidzein | 3T3-L1 Adipocytes & RAW264 Macrophages | PPAR-α, PPAR-γ | Activation | plos.org |

| Daidzein | 3T3-L1 Adipocytes & RAW264 Macrophages | JNK Signaling | Inhibition | plos.org |

Anti-angiogenic Effects in Endothelial Cell Models (In Vitro)

Angiogenesis, the formation of new blood vessels, is a vital process in both normal physiology and disease, including cancer. The inhibition of angiogenesis is a key therapeutic strategy.

Inhibition of Tubulogenesis in In Vitro Endothelial Models

Tubulogenesis, or the formation of tube-like structures by endothelial cells, is a fundamental step in angiogenesis that can be modeled in vitro. nih.govplos.org The parent compound daidzein has been investigated for its anti-angiogenic properties. nih.govresearchgate.net

However, a study specifically investigating the major circulating metabolites of daidzein provided crucial insights. This research, conducted on human aortic endothelial cells (HAECs), found that the glucuronide and sulfate conjugates of daidzein, at physiological concentrations, were ineffective in inhibiting tubulogenesis. rsc.org In contrast, the microbially-derived metabolite of daidzein, equol (B1671563), and its glucuronide metabolite (Equol 7-glucuronide) significantly hampered the ability of endothelial cells to form tubular networks. rsc.org

Suppression of Endothelial Cell Migration

Endothelial cell migration is another critical process required for the formation of new blood vessels. plos.org Similar to the findings on tubulogenesis, the study on HAECs also evaluated the effect of daidzein metabolites on cell migration using a wound healing assay. The results showed that the glucuronide and sulfate metabolites of daidzein did not effectively reduce the migration of stimulated endothelial cells. rsc.org Again, it was the metabolite equol and its glucuronide form that demonstrated a dose-dependent inhibition of endothelial cell migration. rsc.org

These findings suggest that while the parent compound daidzein may have anti-angiogenic potential, its primary circulating sulfate conjugates, including by extension Daidzein 7-Sulfate, may be biologically inactive in the context of inhibiting endothelial cell tubulogenesis and migration. The anti-angiogenic activity observed from soy consumption may be more attributable to other metabolites like equol.

Table 3: Research Findings on Anti-angiogenic Effects

| Compound Studied | Cell Model | Biological Process | Finding | Reference |

|---|---|---|---|---|

| Daidzein Sulfates | Human Aortic Endothelial Cells (HAECs) | Tubulogenesis | Ineffective | rsc.org |

| Daidzein Sulfates | Human Aortic Endothelial Cells (HAECs) | Cell Migration | Ineffective | rsc.org |

| Equol & Equol 7-glucuronide | Human Aortic Endothelial Cells (HAECs) | Tubulogenesis | Inhibition | rsc.org |

Metabolic Regulation in Cellular and Preclinical Adipose Models

Inhibition of Adipogenesis and Lipogenesis in Cell Lines

Daidzein and its metabolites have been investigated for their roles in metabolic regulation, particularly in the context of adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats). While direct studies on this compound are limited, research on related isoflavone metabolites provides insight into potential mechanisms. For instance, the daidzein metabolite 6,7,4'-trihydroxyisoflavone (B192597) (6,7,4'-THIF), has demonstrated significant inhibitory effects on adipogenesis in 3T3-L1 preadipocyte cell lines. nih.gov

In these cellular models, treatment with 6,7,4'-THIF was found to suppress the differentiation of preadipocytes into mature adipocytes. nih.gov This inhibition was associated with a reduction in the expression of key transcription factors that govern adipogenesis, namely peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α). nih.gov Furthermore, the metabolite was observed to decrease lipid accumulation during the early stages of adipocyte formation. nih.gov The underlying mechanism appears to involve the attenuation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pathway in cell proliferation and differentiation. nih.gov Studies have shown that 6,7,4'-THIF can directly bind to and inhibit PI3K in an ATP-competitive manner. nih.gov

Similarly, other natural compounds have been shown to inhibit adipogenesis by down-regulating these same key regulators (PPARγ, C/EBPα), along with others like sterol regulatory element-binding protein-1 (SREBP-1) and fatty acid synthase (FAS), in 3T3-L1 cells. nih.gov This suggests a common pathway for the modulation of fat cell formation that metabolites of daidzein may share.

Table 1: Effect of Daidzein Metabolite on Adipogenesis Markers in 3T3-L1 Cells

| Compound | Target Protein/Process | Observed Effect | Reference |

|---|---|---|---|

| 6,7,4'-Trihydroxyisoflavone | Adipogenesis | Significant inhibition at 40 and 80 μM | nih.gov |

| 6,7,4'-Trihydroxyisoflavone | PPAR-γ Expression | Decreased | nih.gov |

| 6,7,4'-Trihydroxyisoflavone | C/EBP-α Expression | Decreased | nih.gov |

| 6,7,4'-Trihydroxyisoflavone | PI3K/Akt Signaling | Attenuated | nih.gov |

The metabolic regulatory effects of daidzein and its derivatives extend to the modulation of key digestive enzymes involved in carbohydrate and fat breakdown, such as α-glucosidase and pancreatic lipase. While specific data on this compound is not detailed in the provided search results, the general class of isoflavones has been studied for these properties. Inhibition of these enzymes is a therapeutic strategy for managing hyperglycemia and obesity, as it slows the absorption of glucose and fats from the diet. The potential for daidzein derivatives to interact with these enzymes suggests a plausible mechanism for metabolic influence, although direct enzymatic inhibition studies on the sulfated potassium salt form are required for confirmation.

Neuroprotective Activities in Microglial Cell Models

Research has highlighted the neuroprotective potential of daidzein and its metabolites in models of neuroinflammation, a process in which microglial cells play a central role. nih.govnih.gov Microglia, the resident immune cells of the central nervous system, can become activated by stimuli like lipopolysaccharide (LPS), leading to the production of inflammatory mediators and nitric oxide (NO), which can contribute to neuronal damage. nih.gov

Studies using the BV-2 microglial cell line have shown that daidzein can significantly decrease the production of NO and pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-activated cells. nih.gov Similarly, equol, a gut metabolite of daidzein, has been shown to attenuate microglial activation and offer neuroprotection. nih.gov Equol was found to protect neurons from inflammatory injury mediated by activated microglia, an effect associated with the downregulation of neuronal apoptosis and an increase in neurite outgrowth. nih.gov These findings suggest that daidzein and its metabolites may exert neuroprotective effects by modulating microglial-driven neuroinflammation. nih.govnih.gov

Table 2: Anti-Neuroinflammatory Effects of Daidzein in LPS-Induced BV-2 Microglial Cells

| Mediator | Effect of Daidzein Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Significantly decreased | nih.gov |

| Prostaglandin E2 (PGE2) | Significantly decreased | nih.gov |

| Interleukin-6 (IL-6) | Significantly decreased | nih.gov |

| Interleukin-1β (IL-1β) | Significantly decreased | nih.gov |

Vascular Endothelial Function Studies (Preclinical)

Potentiation of Endothelial Nitric Oxide/cGMP and Prostanoid Pathways

The vascular endothelium plays a crucial role in regulating blood vessel tone and health, largely through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.govnih.gov Endothelial nitric oxide synthase (eNOS) produces NO, which then diffuses to vascular smooth muscle cells, activates soluble guanylyl cyclase (sGC), and increases cGMP levels, leading to vasorelaxation. nih.gov

Preclinical studies have demonstrated that daidzein can enhance this pathway. nih.gov In rat models, treatment with daidzein was found to selectively enhance endothelium-dependent relaxation. nih.gov This effect was not due to an increase in the amount of eNOS protein but rather to an increase in its activity. nih.gov The enhanced eNOS activity was associated with changes in two regulatory proteins within endothelial cells: a decrease in the expression of caveolin-1 (B1176169) (an eNOS inhibitor) and an increase in the expression of calmodulin (an eNOS activator). nih.gov These molecular changes lead to greater NO production and subsequently higher cGMP levels in the aorta, potentiating the vasorelaxant pathway. nih.gov While some vasodilators act through prostanoid pathways, studies with related flavonoids have shown that their effects can be independent of cyclooxygenase inhibition, pointing to the primary importance of the NO/cGMP system. mdpi.com

Vasodilatory Effects through Increased Nitric Oxide Secretion

The potentiation of the eNOS pathway directly results in increased NO secretion, which mediates the vasodilatory effects of daidzein. nih.gov The acute administration of daidzein has been shown to enhance the relaxation of aortic rings in response to stimuli like acetylcholine, an effect that is dependent on a functional endothelium. nih.gov This indicates that daidzein's action is mediated by substances released from endothelial cells, primarily NO.

Furthermore, the presence of the potassium salt in "this compound" may also be relevant. Studies on cultured bovine aortic endothelial cells have shown that an acute increase in extracellular potassium can soften the endothelial cells and directly increase the release of nitric oxide. nih.gov This suggests a potential synergistic or additive effect where both the daidzein moiety and the potassium ion could contribute to increased NO secretion and subsequent vasodilation. Studies in postmenopausal women consuming soy isoflavones also support this, showing that increased circulating levels of daidzein are associated with greater plasma concentrations of nitric oxide metabolites (NOx) and improved endothelium-dependent vasodilation. solgenisoflavones.com

Analytical Methodologies for Research on Daidzein 7 Sulfate Potassium Salt and Its Metabolites

Chromatographic Techniques for Separation and Quantification in Biological Samples

Chromatography is fundamental to the analysis of Daidzein (B1669772) 7-Sulfate and its metabolites, providing the necessary separation from other endogenous and exogenous compounds in biological samples like plasma and urine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones and their conjugates. azom.com Reversed-phase HPLC, typically using a C18 column, is the most common approach for separating daidzein and its metabolites. nih.gov Gradient elution systems are employed to resolve compounds with varying polarities, from the highly polar sulfate (B86663) and glucuronide conjugates to the less polar aglycone, daidzein.

The mobile phase usually consists of an aqueous component (often with a modifier like formic or acetic acid to improve peak shape and ionization efficiency) and an organic solvent, most commonly acetonitrile. azom.comresearchgate.net A gradient program involves systematically increasing the proportion of the organic solvent over the course of the analysis to elute the more strongly retained components. researchgate.net Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector, which quantifies the analytes based on their absorbance of light. nih.govresearchgate.net Daidzein and its derivatives exhibit strong UV absorbance, typically with a maximum around 250-260 nm. researchgate.net

While robust, traditional HPLC methods can have longer run times, sometimes exceeding 70 minutes, which can be a limitation for high-throughput screening. waters.com

Table 1: Example of a Rapid HPLC Gradient Program for Isoflavone (B191592) Analysis

| Time (min) | Mobile Phase A (Water) % | Mobile Phase B (Acetonitrile) % | Flow Rate (mL/min) |

|---|---|---|---|

| Initial | 92 | 8 | 2.0 |

| 2.0 | 90 | 10 | 2.0 |

| 4.0 | 88 | 12 | 2.0 |

| 10.0 | 78 | 22 | 2.0 |

| 12.0 | 65 | 35 | 2.0 |

| 13.0 | 50 | 50 | 2.0 |

This table is illustrative, based on typical parameters described in research. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ES-MS, UPLC-Q-TOF/MS)

The coupling of liquid chromatography with mass spectrometry has revolutionized the analysis of isoflavone metabolites, offering unparalleled sensitivity and selectivity. Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with sub-2 µm particles, significantly reduces analysis time (e.g., to under 25 minutes) and improves resolution compared to conventional HPLC. waters.comnih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying daidzein metabolites in biological fluids. nih.govnih.govresearchgate.net This technique operates by selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), the instrument can quantify the target analyte with extremely high specificity, even in a complex matrix. nih.govresearchgate.net For daidzein sulfate, a common MRM transition monitored is the precursor ion at m/z 333 fragmenting to the daidzein aglycone product ion at m/z 253. nih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) provides high-resolution, accurate mass data, which is invaluable for identifying unknown metabolites. mdpi.com This capability allows for the determination of the elemental composition of an ion, aiding in the structural elucidation of novel biotransformation products of daidzein. mdpi.comnih.gov

These methods are capable of detecting isoflavone metabolites at very low concentrations, with Limits of Quantification (LOQ) often in the low ng/mL range. nih.govnih.gov

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Daidzein Metabolites

| Analyte | MRM Transition (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

|---|---|---|---|

| Daidzein | 253.2 → 223.2 | 0.5 | 2 |

| Daidzein Sulfate | 333 → 253 | Not specified | Not specified |

| Genistein (B1671435) | 269 → 133 | 1 | 4 |

Mass Spectrometry for Metabolite Identification and Distribution Studies

Mass spectrometry is not only a detection method for chromatography but also a powerful standalone tool for structural characterization and spatial analysis of metabolites like Daidzein 7-Sulfate.

Electrospray Mass Spectrometry (ES-MS)

Electrospray Ionization (ESI) is the most common ionization source used for the analysis of isoflavone conjugates due to its soft ionization nature, which typically keeps the fragile sulfate and glucuronide moieties intact. nih.govuab.edu When coupled with mass spectrometry (ES-MS or LC-ES-MS), it is highly effective for identifying daidzein metabolites.

In negative ion mode, Daidzein 7-Sulfate produces a prominent deprotonated molecular ion [M-H]⁻ at m/z 333. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on this ion. Collision-induced dissociation (CID) of the m/z 333 ion results in a characteristic neutral loss of 80 Da (the mass of a sulfate group, SO₃), producing a major fragment ion at m/z 253. nih.govresearchgate.net This fragment corresponds to the deprotonated daidzein aglycone, confirming the identity of the parent compound as a daidzein sulfate. researchgate.net This specific fragmentation pattern is a key diagnostic feature for identifying sulfated isoflavones in biological samples. nih.govresearchgate.net

MALDI-TOF Mass Spectrometry Imaging (MSI) for In Situ Tissue Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules directly within tissue sections. osti.govnih.govmaastrichtuniversity.nl This method provides crucial information on where metabolites like Daidzein 7-Sulfate and its derivatives are localized in situ, correlating chemical composition with histology. nih.govosti.gov

The process involves coating a thin section of tissue with a chemical matrix that absorbs laser energy. maastrichtuniversity.nl A laser is then fired at discrete spots across the tissue surface, causing the desorption and ionization of analytes from the tissue. The mass spectrometer analyzes the ions from each spot, generating a mass spectrum. By compiling the data from thousands of spots, a two-dimensional ion density map is created, showing the distribution and relative abundance of specific molecules across the tissue section. maastrichtuniversity.nl

While specific applications for Daidzein 7-Sulfate are not widely documented, MALDI-MSI has been successfully used to map the distribution of various small molecules, lipids, and other secondary metabolites in both plant and animal tissues. osti.govd-nb.info This technology holds significant potential for studying the tissue-specific accumulation and distribution of daidzein conjugates, providing insights into their sites of action and metabolism.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are essential for the fundamental characterization of the chemical structure of Daidzein 7-Sulfate Potassium Salt.

UV-Visible Spectrophotometry is a simple, cost-effective method used for the quantification of daidzein and its derivatives. wjpls.orgscielo.br In solution, daidzein exhibits a characteristic UV absorption spectrum with a wavelength of maximum absorbance (λmax) around 248-250 nm. wjpls.org This property is often exploited in HPLC-UV detection. While UV spectroscopy is excellent for quantification, it lacks the specificity for structural elucidation in complex mixtures without prior chromatographic separation. scielo.br

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of daidzein reveals characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, as well as aromatic ring vibrations. japsonline.comjapsonline.com Analysis of Daidzein 7-Sulfate would show additional characteristic peaks corresponding to the S=O and S-O stretching vibrations of the sulfate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for complete structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the unambiguous determination of its structure, including the precise location of the sulfate group on the daidzein backbone. nih.gov

Table 3: Spectroscopic Data for Daidzein

| Technique | Key Finding | Reference |

|---|---|---|

| UV-Visible | Wavelength of maximum absorbance (λmax) at 248 nm. | wjpls.org |

| FTIR | Shows characteristic peaks for -OH, C=O, and aromatic C-H groups. | japsonline.com |

| ¹H NMR | Provides specific chemical shifts for each proton, confirming the isoflavone structure. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its metabolites. ajprd.comiupac.orgresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to fully characterize these compounds. ajprd.com 1D NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net For instance, the ¹H NMR spectrum of daidzein, the parent compound, shows characteristic signals for the aromatic and heterocyclic protons. hmdb.ca Similarly, the ¹³C NMR spectrum provides data on all carbon atoms within the molecule. researchgate.net

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connections between different atoms. ajprd.com These techniques are vital for assigning the specific positions of sulfate or glucuronide groups on the daidzein skeleton, a critical aspect in identifying metabolites like Daidzein 7-Sulfate. nih.govnih.gov For example, the structure of Daidzein-7-glucuronide-4'-sulfate was confirmed by comparing its LC-ESI-MS and 600 MHz ¹H-NMR spectral data with those of a chemically synthesized standard. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Daidzein and its Metabolites

| Compound | Proton | Chemical Shift (δ, ppm) |

| Daidzein | H-2 | 8.18 |

| H-5 | 8.01 | |

| H-6 | 7.02 | |

| H-8 | 7.15 | |

| H-2', H-6' | 7.42 | |

| H-3', H-5' | 6.88 | |

| Equol-7-sulfate (E-7-S) | H-2 | 3.94 (dd), 4.18 (d) |

| H-3 | 3.08 (m) | |

| H-4 | 2.84 (m) | |

| H-5 | 6.87 (d) | |

| H-6 | 6.29 (dd) | |

| H-8 | 6.19 (d) | |

| H-2', H-6' | 7.22 (d) | |

| H-3', H-5' | 7.12 (d) |

Data compiled from publicly available spectral databases and literature. hmdb.canih.govhmdb.ca

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of this compound and its related compounds in various samples. wjpls.orgresearchgate.net This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the solution.

For daidzein and its derivatives, the wavelength of maximum absorbance (λmax) is typically around 248-260 nm. wjpls.orgresearchgate.net A simple, precise, and cost-effective UV-visible spectrophotometric method has been developed and validated for the estimation of daidzein in soy extracts. wjpls.org This involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. wjpls.org The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. wjpls.org

While UV-Vis spectrophotometry is a powerful tool for quantification, its specificity can be limited when analyzing complex mixtures. scielo.br Therefore, it is often used in conjunction with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to separate the compounds of interest before quantification. scielo.brnih.gov

Table 2: UV-Vis Spectrophotometry Validation Parameters for Daidzein Quantification

| Parameter | Result |

| Wavelength of Maximum Absorbance (λmax) | 248 nm |

| Linearity Range | 0.5-8 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 3.21 µg/ml |

| Limit of Quantitation (LOQ) | 9.72 µg/ml |

| Accuracy (% Recovery) | 99.57% to 100.38% |

| Precision (% RSD) | 0.54% to 1.69% |

Data from a validated UV spectrophotometric method for daidzein estimation. wjpls.org

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental to understanding the biological effects of this compound and its metabolites at the cellular and molecular levels. These assays provide insights into the mechanisms of action, including effects on protein expression, cell survival, and enzymatic activity.

Western Blot Analysis for Protein Expression Profiling

Western blot analysis is a key technique used to detect and quantify specific proteins in a cell lysate. nih.govnih.govresearchgate.net This method is instrumental in studying how this compound and its metabolites modulate the expression of proteins involved in various cellular processes. For example, research has shown that daidzein and some of its metabolites can affect the expression of proteins related to apoptosis, such as the Bcl-2 family proteins. nih.govnih.gov Specifically, daidzein has been observed to downregulate the expression of Bcl-2 and Bcl-xL, which are anti-apoptotic proteins. nih.govnih.gov Furthermore, the effects of daidzein and its metabolites on the expression of estrogen receptors (ERs) and other signaling proteins like those in the p38/mitogen-activated protein kinase (MAPK) pathway have been investigated using Western blotting. nih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large population of cells. nih.govresearchgate.net It is extensively used to investigate the effects of this compound and its metabolites on apoptosis (programmed cell death) and cell cycle progression. nih.govnih.govresearchgate.netbio-rad-antibodies.combio-rad-antibodies.complos.orgplos.org

To assess apoptosis, cells are often stained with fluorescent markers like Annexin V and propidium (B1200493) iodide (PI). nih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer surface of apoptotic cells, while PI is a DNA stain that can only enter cells with compromised membranes, such as necrotic or late apoptotic cells. nih.govbio-rad-antibodies.com This allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells. nih.gov Studies have demonstrated that daidzein can induce apoptosis in certain cancer cell lines. nih.govnih.gov

Flow cytometry is also employed to analyze the cell cycle distribution of a cell population. nih.govnih.govplos.org By staining cells with a DNA-binding dye, the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. nih.govresearchgate.net Research has shown that daidzein can cause cell cycle arrest at the G2/M phase in some cell lines. nih.gov

Table 3: Effect of Daidzein on Cell Cycle Distribution in BEL-7402 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 73.56 | 17.60 | 8.84 |

| Daidzein (30 µM) | 74.82 | 12.13 | 13.05 |

Data from a study investigating the effects of daidzein on a human hepatoma cell line. nih.gov

Enzymatic Activity Assays for Metabolic Enzymes

Enzymatic activity assays are crucial for understanding the metabolism of this compound and how it and its parent compound, daidzein, may influence the activity of various metabolic enzymes. nih.gov The biotransformation of daidzein is carried out by enzymes in the gut and liver, including sulfotransferases and UDP-glucuronosyltransferases. frontiersin.orgnih.gov

Research has investigated the effects of daidzein on the activity of key enzymes involved in glucose and lipid metabolism. nih.gov For instance, studies in diabetic mice have shown that daidzein supplementation can reverse the altered activities of hepatic glucose-regulating enzymes like glucokinase, glucose-6-phosphatase, and phosphoenolpyruvate (B93156) carboxykinase. nih.gov Furthermore, daidzein has been found to affect the activity of enzymes involved in fatty acid metabolism, such as fatty acid synthase and carnitine palmitoyltransferase. nih.gov These assays typically measure the rate at which a specific enzyme converts its substrate into a product, providing a direct measure of the enzyme's catalytic activity.

Structure Activity Relationships Sar and Analog Development of Daidzein Derivatives

Impact of Sulfate (B86663) Conjugation on Daidzein's Biological Activity Profile

In the body, daidzein (B1669772) is primarily found not as the free aglycone but in conjugated forms, predominantly as glucuronides and to a lesser extent, sulfates. This conjugation, particularly sulfation, plays a significant role in modulating its biological activity.

Comparison of Daidzein Aglycone vs. Sulfate Conjugates in Bioactivity

While the daidzein aglycone is generally considered the most biologically active form, its sulfate conjugates are not merely inactive metabolites. Research indicates that sulfated isoflavones may possess their own biological activities or serve as a reservoir for the release of the free aglycone in target tissues through the action of sulfatase enzymes. For instance, daidzein-7,4′-di-O-sulfate has been shown to inhibit sterol sulfatase, an enzyme implicated in the development of breast cancer, whereas the daidzein aglycone does not exhibit this effect.

The bioavailability and pharmacokinetic profiles of daidzein are significantly influenced by its conjugation status. Studies have shown that the terminal half-life of daidzein sulfate is shorter than that of its glucuronide conjugates. The process of sulfation versus glucuronidation can be competitive and concentration-dependent; at lower concentrations of daidzein, sulfation appears to be the primary metabolic pathway.

Table 1: Comparison of Apparent Terminal Half-Lives of Daidzein Conjugates

| Conjugate Form | Apparent Terminal Half-Life (hours) |

|---|---|

| Daidzein Sulfate | 3.9 ± 0.5 |

| Daidzein Glucuronide | 3.8 ± 0.4 |

| Calculated Daidzein Sulfate | 5.7 ± 0.08 |

This table illustrates the differences in the elimination rates of daidzein conjugates, with the directly measured sulfate form having a shorter half-life compared to the calculated value and being similar to the glucuronide form.

Influence on Estrogen Receptor Binding and Activation Specificity

Daidzein exerts estrogenic effects by binding to estrogen receptors (ERs), with a preference for ERβ over ERα. The addition of a sulfate group, however, can alter this interaction. While specific binding data for Daidzein 7-Sulfate Potassium Salt is limited, studies on isoflavone (B191592) conjugates in general suggest that sulfation can reduce the binding affinity for ERs compared to the aglycone.

Rational Design and Synthesis of Daidzein Analogs for Research Purposes

The rational design of daidzein analogs aims to improve its pharmacological properties, such as bioavailability and biological activity, by making specific structural modifications.

Modification at the 7-O Position and Other Key Structural Sites

The 7-hydroxyl group of daidzein is a critical site for determining its estrogenic or antiestrogenic activity. Simple alkyl substitutions at this position can transform daidzein from an ER agonist into an antagonist. For example, substitution with isopropyl, isobutyl, or cyclopentyl groups has been shown to induce antiestrogenic effects. In contrast, smaller substitutions like methyl and ethyl groups only moderately reduce its estrogenic activity.

These findings highlight that the size and nature of the substituent at the 7-O position are crucial in modulating the interaction of the daidzein analog with the estrogen receptor, leading to a spectrum of activities from agonism to antagonism.

Table 2: Effect of 7-O Substitutions on Daidzein's Estrogenic Activity

| 7-O Substituent | Effect on Estrogenic Activity |

|---|---|

| Hydrogen (Daidzein) | Estrogenic |

| Methyl | Moderately reduced estrogenicity |

| Ethyl | Moderately reduced estrogenicity |

| Isopropyl | Antiestrogenic |

| Isobutyl | Antiestrogenic |

| Cyclopentyl | Antiestrogenic |

This table summarizes how different alkyl groups at the 7-O position of daidzein can shift its biological activity from estrogenic to antiestrogenic.

Exploration of C-Ring Modifications for ER Activity and Selectivity

The C-ring of the isoflavone structure is also a key determinant of ER activity and selectivity. Saturation of the C-ring, as seen in the daidzein metabolite equol (B1671563), can enhance ERβ activity and selectivity. Docking studies suggest that while daidzein fits well into the active sites of both ERα and ERβ, it has a less favorable hydrophobic interaction with a key methionine residue in ERβ compared to more selective compounds like genistein (B1671435). This provides a rationale for designing analogs with modified C-rings to improve ERβ selectivity.

Development of Novel Daidzein Napsylates for Enhanced Characteristics

To overcome the limitations of daidzein's low solubility and bioavailability, novel derivatives such as daidzein napsylates have been synthesized. These compounds are created by esterification with naphthalenesulfonic acid. The principle behind this modification is to improve the pharmacological properties and bioactivity of the parent compound. Studies have shown that these sulfonate derivatives exhibit improved water and fat solubility. Furthermore, some of these novel napsylates have demonstrated promising biological activities, including anti-inflammatory effects and inhibition of human vascular smooth muscle cell proliferation.

Computational Approaches in SAR Studies

Computational methods are integral to modern Structure-Activity Relationship (SAR) studies, providing rapid and cost-effective ways to predict the biological activity of compounds and understand their mechanisms of action. elsevierpure.com These in silico techniques, including molecular modeling and machine learning, allow for the screening of large compound libraries and the optimization of lead candidates by predicting how structural modifications will affect biological function. oncodesign-services.comuni-bonn.de For derivatives of daidzein, such as this compound, computational approaches are crucial for elucidating the structural features that govern their interactions with biological targets.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is widely used to understand and predict the molecular recognition process, providing insights into binding affinity, specificity, and the nature of the interactions at the atomic level. nih.gov

In the study of daidzein derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For instance, a computational study on Daidzein 4′-Sulfate, a positional isomer of the 7-sulfate variant, explored its interaction with β-ketoacyl-ACP synthase III (FabH) from Escherichia coli, a key enzyme in bacterial fatty acid synthesis. africanjournalofbiomedicalresearch.com The simulation predicted that Daidzein 4′-Sulfate fits well within the active site of FabH. africanjournalofbiomedicalresearch.com

The docking analysis revealed a binding energy of -8.0 kcal/mol, indicating a thermodynamically stable interaction between the ligand and the protein's binding site. africanjournalofbiomedicalresearch.com The stability of this complex was further confirmed by 100-nanosecond molecular dynamics simulations. africanjournalofbiomedicalresearch.com The primary interactions stabilizing the complex were identified as van der Waals forces, with a combined energy contribution from van der Waals forces, hydrogen bonds, and desolvation energy measured at -9.42 kcal/mol. africanjournalofbiomedicalresearch.com Such studies highlight the potential of sulfated daidzein derivatives as lead compounds for developing new antibacterial agents targeting FabH. africanjournalofbiomedicalresearch.com

Similarly, docking simulations with the parent compound, daidzein, have been performed against various other targets. Studies have shown its potential to inhibit the Lox-2 receptor, which is involved in the beany flavor of soybeans, and the maltase-glucoamylase protein, a target for managing diabetes. nih.govjoiv.org In these simulations, daidzein formed stable complexes within the active sites of the target proteins, primarily through hydrogen bonds and hydrophobic interactions. nih.govnih.gov For example, docking of daidzein with the Lox-2 receptor showed a strong hydrogen bond propensity with the Asp775 residue. nih.gov These findings provide a basis for understanding how the addition of a sulfate group, as in Daidzein 7-Sulfate, might alter the binding mode and affinity for various receptors.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Forces |

|---|---|---|---|---|

| Daidzein 4′-Sulfate | β-ketoacyl-ACP synthase III (FabH) | -8.0 | Not specified | van der Waals, Hydrogen Bonds |

| Daidzein | Lox-2 Receptor | Not specified | Asp775 | Hydrogen Bonds |

| Daidzein | Maltase-glucoamylase | -2.5 | Not specified | Not specified |

| Daidzein | Pepsin | Not specified | Not specified | van der Waals, Hydrogen Bonds |

Prediction of Factors Influencing Biological Properties via Computational Chemistry

Computational chemistry offers a suite of tools to predict the physicochemical and pharmacokinetic properties of molecules, which are critical factors influencing their biological activity. researchgate.net These methods, often grouped under ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, help in the early stages of drug discovery to evaluate the drug-likeness of a compound. researchgate.net

For daidzein, computational tools like SwissADME have been used to predict its properties. researchgate.net The analysis revealed that daidzein conforms to Lipinski's rule of five, a set of guidelines used to evaluate oral bioavailability. researchgate.net Key predicted properties for daidzein include a molecular weight of 254 g/mol , a moderate lipophilicity (Log P = 2.24), and good water solubility. joiv.orgresearchgate.net These characteristics suggest that daidzein has a high probability of being passively absorbed through the gastrointestinal tract. researchgate.net

Furthermore, computational methods can be used to predict the metabolic fate of compounds. Daidzein is known to be metabolized into compounds like O-desmethylangolensin (O-DMA) and equol, which have been shown to possess greater antioxidant properties than the parent compound. nih.gov Computational studies can help predict such metabolic pathways and the biological activities of the resulting metabolites, guiding the design of derivatives with enhanced therapeutic profiles. nih.gov

| Compound | Property | Predicted Value | Implication |

|---|---|---|---|

| Daidzein | Molecular Weight | 254 g/mol | Favorable for oral bioavailability |

| Daidzein | Log P (Lipophilicity) | 2.24 | Moderate lipophilicity |

| Daidzein | Water Solubility | Good | Aids in dissolution |

| Daidzein | Gastrointestinal Absorption | High | High likelihood of passive absorption |

| Daidzein | Bioavailability Score | 0.55 | Good bioavailability potential |

Enzymatic Transformations and Microbial Influences on Daidzein and Its Sulfate Conjugates

Mammalian Enzymes Involved in Daidzein (B1669772) Conjugation and Deconjugation

Upon absorption, daidzein undergoes extensive phase II metabolism, primarily in the intestines and liver, where it is conjugated with glucuronic acid or sulfate (B86663). mdpi.com These reactions are catalyzed by specific mammalian enzymes, leading to the formation of daidzein glucuronides and sulfates, including Daidzein 7-Sulfate.

Sulfotransferases and UDP-Glucuronosyltransferases

Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) are the key enzyme families responsible for the conjugation of daidzein. mdpi.comnih.gov SULTs catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of daidzein. UGTs, on the other hand, catalyze the transfer of glucuronic acid from UDP-glucuronic acid to daidzein.

In humans, the sulfation of daidzein appears to be catalyzed by a different enzyme than the one responsible for genistein (B1671435) sulfation. nih.gov While genistein sulfation in the human gastrointestinal tract is significantly correlated with the activity of the SULT1A family, daidzein sulfotransferase activity does not show such a correlation. nih.gov This suggests the involvement of a distinct sulfotransferase in the intestinal metabolism of daidzein.

Daidzein possesses two hydroxyl groups at the 7 and 4' positions, providing two potential sites for conjugation. This can result in the formation of Daidzein-7-glucuronide, Daidzein-4'-glucuronide, Daidzein-7-sulfate, Daidzein-4'-sulfate, and di-conjugates such as Daidzein-7-sulfate-4'-glucuronide. nih.govresearchgate.net

Intestinal and Hepatic Metabolic Enzyme Activity

Both the small intestine and the liver are major sites of daidzein metabolism. mdpi.comnih.gov In humans, the intestinal sulfation of daidzein is significant and even greater than hepatic sulfation. nih.gov This highlights the critical role of the gastrointestinal tract in the initial metabolism and generation of potentially bioactive isoflavone (B191592) sulfates. nih.gov

Once absorbed, daidzein and its conjugated metabolites can enter the enterohepatic circulation, where they may be secreted into the bile, return to the intestine, and undergo further metabolism by the gut microbiota. nih.gov The liver further metabolizes daidzein that reaches it, primarily through conjugation reactions. mdpi.comresearchgate.net The resulting water-soluble conjugates, including Daidzein 7-Sulfate, are then readily excreted in urine and feces. nih.gov

Microbial Enzymes and Pathways in the Gut Microbiota's Role in Daidzein Metabolism